N-(4-BROMO-3-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
Description
N-(4-Bromo-3-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative featuring a brominated and methyl-substituted phenyl ring at position 4 of the quinoline core, coupled with a thiomorpholine carbonyl group at position 2. This compound is of interest due to its structural complexity, which combines electron-withdrawing (bromo) and electron-donating (methyl) substituents on the aromatic ring, along with the sulfur-containing thiomorpholine moiety. Such modifications are often explored in medicinal chemistry to optimize pharmacokinetic properties, such as solubility, metabolic stability, and target binding affinity .
Properties
IUPAC Name |
[4-(4-bromo-3-methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3OS/c1-14-12-15(6-7-18(14)22)24-20-16-4-2-3-5-19(16)23-13-17(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFBMHOXAPEVSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-3-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the thiomorpholine and bromo-methylphenyl groups. Common reagents used in these reactions include bromine, methylating agents, and thiomorpholine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-3-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo group can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: Quinoline derivatives are known for their pharmacological properties, and this compound may have potential as a therapeutic agent.
Industry: The compound could be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(4-BROMO-3-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-(4-bromo-3-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine, the following analogs and their characteristics are analyzed:
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structure : Chlorophenyl (electron-withdrawing) and methoxyphenyl (electron-donating) substituents.
- Synthesis : PdCl₂(PPh₃)₂-catalyzed cross-coupling in DMF, yielding a solid with a melting point of 223–225°C .
- Key Differences : Lacks the thiomorpholine carbonyl group, which may reduce sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination). The methoxy group enhances solubility compared to the methyl group in the target compound.
N-(4-Bromophenyl)-4-hydroxyquinoline-3-carboxamide
- Structure: Bromophenyl substituent at position 4 and a hydroxyquinoline core.
- Physical Properties: Melting point 327°C, higher than typical quinoline derivatives due to strong intermolecular hydrogen bonding from the hydroxyl group .
- Key Differences : The absence of a thiomorpholine moiety and the presence of a hydroxyl group limit its lipophilicity compared to the target compound.
N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine Hydrochloride
- Structure: Dichlorophenyl-indazolyl-quinoline hybrid.
- Synthetic Yield: 38%, lower than typical yields for brominated quinolines (56–75%) .
Comparative Data Table
Research Findings and Implications
- Lipophilicity : Thiomorpholine’s sulfur atom likely increases lipophilicity compared to oxygen-containing morpholine derivatives, enhancing membrane permeability but possibly reducing aqueous solubility .
- Bioactivity: Brominated quinolines (e.g., N-(4-bromophenyl)-4-hydroxyquinoline-3-carboxamide) often exhibit enhanced binding to targets like kinases or receptors due to halogen bonding . The methyl group in the target compound may further modulate steric and electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
